对-乳糖-N-己糖(pLNH)
货号 B164696
CAS 编号:
64331-48-2
分子量: 1073 g/mol
InChI 键: JBUKBMAGFHJXMR-CFKMSTDISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
P-Lacto-N-hexaose (pLNH) is a type of oligosaccharide, which is a carbohydrate molecule made up of a small number of simple sugars. It is a product of lactose, a disaccharide found in milk, and is a component of human milk oligosaccharides (HMOs). HMOs are complex carbohydrates that are only found in breast milk, and pLNH is one of the most abundant types of HMOs.
科学研究应用
分离和结构解析
- 对-乳糖-N-己糖 (pLNH) 及其衍生物已从人乳中分离,提供了对其结构的见解。这些寡糖,包括岩藻糖基乳糖-N-己糖和唾液酸岩藻糖基乳糖-N-己糖,已使用硼酸纸电泳和糖苷酶消化等技术进行了表征 (Yamashita、Tachibana 和 Kobata,1977).
化学合成
- 使用会聚策略的 pLNH 的首次合成已经完成。这种合成方法对于理解人乳寡糖的复杂结构具有重要意义 (Bandara、Stine 和 Demchenko,2019).
肿瘤相关抗原
- pLNH 的合成衍生物,例如二和三岩藻糖基化对-乳糖-N-己糖,已与肿瘤相关抗原联系起来。这些存在于人乳中的结构在癌症研究中显示出潜力 (Nilsson、Lönn 和 Norberg,1991).
高效液相色谱 (HPLC) 表征
- HPLC 和质子核磁共振波谱已被用于表征人乳中的乳糖-N-己糖及其岩藻糖基化衍生物。这有助于理解这些复杂糖的结构组成 (Dua、Goso、Dube 和 Bush,1985).
在微生物代谢中的应用
- 涉及 N-乙酰己糖胺 1-激酶的 pLNH 代谢途径已在长双歧杆菌中被发现,这表明其在肠道定植和与人乳寡糖的相互作用中的作用 (Nishimoto 和 Kitaoka,2007).
与幽门螺杆菌的结合
- 对-乳糖-N-二岩藻糖基己糖 I,pLNH 的衍生物,已被合成,因为它具有与幽门螺杆菌结合的潜力,表明其与研究细菌致病性和宿主-微生物相互作用有关 (Miyazaki、Sato、Furukawa 和 Ajisaka,2010).
化学酶促合成
- pLNH 的化学酶促合成结合了化学和酶促方法,展示了人乳寡糖的复杂性,并为详细的结构研究提供了途径 (Ooi 等,2022).
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31?,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUKBMAGFHJXMR-CFKMSTDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N2O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745488 | |
Record name | p-Lacto-N-hexaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1073.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Lacto-N-hexaose (pLNH) | |
CAS RN |
64331-48-2 | |
Record name | p-Lacto-N-hexaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
For This Compound
8
Citations
We extend the application of electron capture dissociation (ECD) (which requires at least two charges) to oligosaccharides without basic functionalities by utilizing alkali, alkaline earth, …
Number of citations: 152
pubs.acs.org
The carbohydrate binding specificity of Mr = 30,000 lectin (CBP30) from baby hamster kidney (BHK) cells has been studied by inhibition of binding of the radiolabeled lectin to …
Number of citations: 373
www.sciencedirect.com
In-source decay (ISD) and high-energy collision-induced dissociation (HE-CID) were explored to provide structural information on alkali metal-adducted linear and stacked …
Number of citations: 3
pubs.acs.org
Classic galactosemia is a potentially lethal metabolic disorder that results from profound impairment of the enzyme galactose-1-phosphate uridylyltransferase (GALT); despite decades …
Number of citations: 40
www.sciencedirect.com
Leukocyte adhesion deficiency type II (LAD II, also known as SLC35C1‐congenital disorder of glycosylation) is an autosomal recessive disorder characterized by growth and cognitive …
Number of citations: 6
onlinelibrary.wiley.com
O-glycosylation is a post-translational modification of proteins crucial to molecular mechanisms in health and disease. O-glycans are typically highly heterogeneous. The involvement of …
Number of citations: 21
www.mcponline.org
Congenital disorders of glycosylation (CDGs) are caused by defects in genes that participate in biosynthetic glycosylation pathways. To date, 19 different genetic defects in N-…
Number of citations: 72
www.sciencedirect.com
Glycosylation is one of the most prevalent post-translational modifications (PTMs), playing key roles in various biological activities. Characterization of protein glycosylation faces unique …
Number of citations: 2
search.proquest.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。